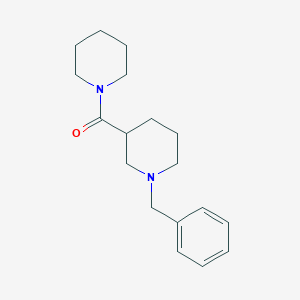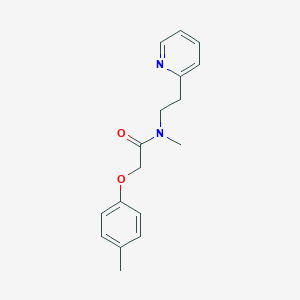
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone, commonly known as Deschloroketamine (DCK), is a dissociative anesthetic drug. It is a derivative of ketamine, which is a widely used anesthetic drug. DCK has gained popularity in the research community due to its unique properties and potential applications.
作用機序
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone acts on the N-methyl-D-aspartate (NMDA) receptor, which is a glutamate receptor that plays a role in pain transmission, learning, and memory. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone binds to the receptor and blocks the flow of ions, which leads to a decrease in neuronal activity. This results in the anesthetic, analgesic, and sedative effects of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone.
Biochemical and Physiological Effects:
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a role in neuronal survival and plasticity. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has also been shown to decrease the levels of pro-inflammatory cytokines, which are proteins that play a role in inflammation. Additionally, (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters that play a role in mood regulation.
実験室実験の利点と制限
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has several advantages for use in lab experiments. It has a high potency and a long duration of action, which makes it a valuable tool for studying the mechanisms of action of dissociative anesthetics. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone is also relatively easy to synthesize and purify. However, there are some limitations to the use of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone in lab experiments. It has a narrow therapeutic window, which means that it can be toxic at high doses. Additionally, (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone is a controlled substance, which means that it is subject to legal restrictions.
将来の方向性
There are several future directions for research on (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone. One area of research is the development of analogs of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone that have improved properties, such as increased potency and decreased toxicity. Another area of research is the study of the long-term effects of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone on the central nervous system. Additionally, there is a need for more research on the mechanisms of action of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone and other dissociative anesthetics. This could lead to the development of new treatments for pain, depression, and other neurological disorders.
合成法
The synthesis of (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone involves the reaction of 1-(1-phenylcyclohexyl)piperidine with benzyl chloride to form (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent, such as dimethylformamide. The resulting product is then purified through recrystallization.
科学的研究の応用
(1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has been used in scientific research to study its effects on the central nervous system. It has been found to have anesthetic, analgesic, and sedative properties. (1-Benzylpiperidin-3-yl)(piperidin-1-yl)methanone has also been shown to have antidepressant and anti-inflammatory effects. Its unique properties make it a valuable tool for studying the mechanisms of action of dissociative anesthetics.
特性
分子式 |
C18H26N2O |
|---|---|
分子量 |
286.4 g/mol |
IUPAC名 |
(1-benzylpiperidin-3-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O/c21-18(20-12-5-2-6-13-20)17-10-7-11-19(15-17)14-16-8-3-1-4-9-16/h1,3-4,8-9,17H,2,5-7,10-15H2 |
InChIキー |
MLOHPDFHPUZMAS-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
正規SMILES |
C1CCN(CC1)C(=O)C2CCCN(C2)CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chlorophenoxy)acetyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B247253.png)

![(3-chlorophenyl)[3-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]methanone](/img/structure/B247260.png)
![1-{[1-(3-Chlorobenzoyl)-3-piperidinyl]carbonyl}-4-phenylpiperazine](/img/structure/B247261.png)
![3-[(4-Benzyl-1-piperidinyl)carbonyl]-1-(phenoxyacetyl)piperidine](/img/structure/B247267.png)
![1-{[1-(4-Fluorobenzoyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247270.png)

![N-methyl-N-[2-(pyridin-2-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B247278.png)
![N-methyl-N-[2-(2-pyridinyl)ethyl]-1-naphthamide](/img/structure/B247282.png)
![2-(4-chlorophenoxy)-N-methyl-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247283.png)

![3-fluoro-N-methyl-N-[2-(pyridin-2-yl)ethyl]benzamide](/img/structure/B247287.png)
![N-methyl-2-phenoxy-N-[2-(2-pyridinyl)ethyl]acetamide](/img/structure/B247288.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]butanamide](/img/structure/B247289.png)